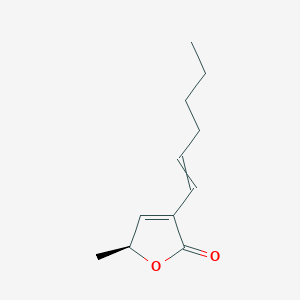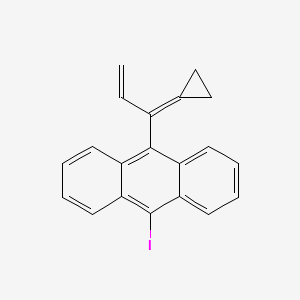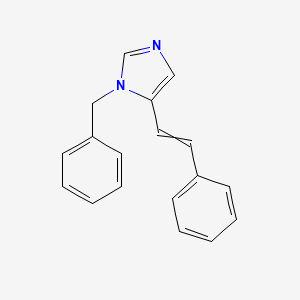![molecular formula C20H16N4 B15161147 1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine CAS No. 657402-34-1](/img/structure/B15161147.png)
1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine is a heterocyclic compound that belongs to the class of triazepines This compound is characterized by its unique structure, which includes a pyridine ring fused with a triazepine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
化学反応の分析
Types of Reactions
1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazepine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a biological probe for studying enzyme interactions and cellular processes.
Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, this compound can modulate signaling pathways within cells, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
- 1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazolo[4,3-b]pyridine
- 2,5-Diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine
- 1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Uniqueness
1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine is unique due to its specific structural features and the presence of both methyl and diphenyl groups
特性
CAS番号 |
657402-34-1 |
|---|---|
分子式 |
C20H16N4 |
分子量 |
312.4 g/mol |
IUPAC名 |
1-methyl-2,5-diphenylpyrido[3,2-e][1,2,4]triazepine |
InChI |
InChI=1S/C20H16N4/c1-24-17-13-8-14-21-19(17)18(15-9-4-2-5-10-15)22-23-20(24)16-11-6-3-7-12-16/h2-14H,1H3 |
InChIキー |
BBXUERVLUTTZCF-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=NN=C1C3=CC=CC=C3)C4=CC=CC=C4)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphane](/img/structure/B15161065.png)
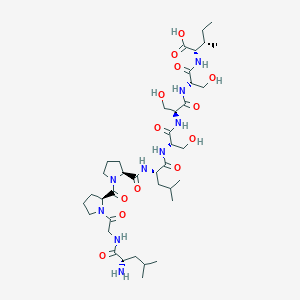
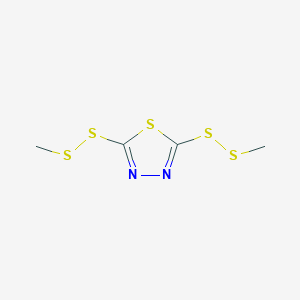
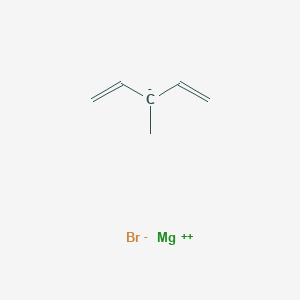

![1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl-](/img/structure/B15161100.png)
![7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B15161102.png)
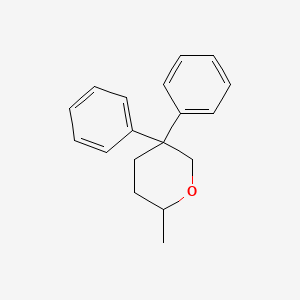
![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B15161113.png)

